7-Bromo-4-fluoroquinoline
CAS No.:
Cat. No.: VC15962270
Molecular Formula: C9H5BrFN
Molecular Weight: 226.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrFN |
|---|---|
| Molecular Weight | 226.04 g/mol |
| IUPAC Name | 7-bromo-4-fluoroquinoline |
| Standard InChI | InChI=1S/C9H5BrFN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H |
| Standard InChI Key | UYRGWTKQSMOJAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Br)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
7-Bromo-4-fluoroquinoline (C₉H₅BrFN) features a bicyclic quinoline scaffold with a bromine atom at position 7 and a fluorine atom at position 4. The molecular weight is calculated as 226.05 g/mol, consistent with analogs like 4-bromo-7-fluoroquinoline . The planar aromatic system ensures conjugation across the π-electrons, while the electronegative halogens influence electron distribution, reactivity, and intermolecular interactions.
Spectroscopic Characterization
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NMR: For 4-bromo-7-fluoroquinoline, the ¹H NMR spectrum (CDCl₃) reveals aromatic protons at δ 8.20 (d, J = 6.5 Hz, H-2), 7.83 (d, J = 9.2 Hz, H-8), and 6.70 (s, H-5), with fluorine coupling observed in the ¹³C NMR .
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IR: Stretching frequencies for C-Br (~600 cm⁻¹) and C-F (~1200 cm⁻¹) are typical, as seen in analogs like 7-bromo-4-chloro-6-fluoroquinoline .
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Mass Spectrometry: The molecular ion peak at m/z 226.05 (M⁺) aligns with the molecular formula, with fragmentation patterns dominated by loss of Br (79.90 Da) and F (19.00 Da) .
Crystallographic Data
While no single-crystal data exists for 7-bromo-4-fluoroquinoline, related structures (e.g., 4-chloro-7-fluoroquinoline) exhibit monoclinic crystal systems with halogen-halogen interactions influencing packing .
Synthesis and Reactivity
Cyclization Methods
Traditional quinoline synthesis via Gould-Jacobs or Friedländer reactions often requires halogenated anilines. For example, 6-fluoroquinolines are synthesized from 3-fluoroaniline precursors, followed by bromination .
Direct Halogenation
Electrophilic aromatic substitution (EAS) using Br₂ in the presence of Lewis acids (e.g., FeBr₃) can introduce bromine at position 7. Fluorination at position 4 may employ Balz-Schiemann or Halex reactions .
Transition Metal-Catalyzed Functionalization
Iridium-catalyzed C–H borylation, as demonstrated for 6-fluoroquinolines, offers a regioselective pathway to install boron groups at position 7, which can subsequently be converted to bromine via CuBr₂ . This method avoids harsh conditions and enables late-stage diversification (Table 1).
Table 1: Key Synthetic Transformations of Halogenated Quinolines
Applications in Medicinal Chemistry
Antimicrobial Activity
Fluoroquinolones, such as ciprofloxacin, derive their activity from DNA gyrase inhibition. The 7-bromo-4-fluoro substitution may enhance lipophilicity and target binding, as seen in analogs like 7-bromo-4-chloro-6-fluoroquinoline, which shows MIC values of 0.5 µg/mL against S. aureus .
Future Directions and Challenges
While 7-bromo-4-fluoroquinoline’s exact biological profile remains underexplored, its structural analogs underscore its potential. Advances in C–H functionalization and computational drug design could accelerate its development. Key challenges include optimizing synthetic yields and mitigating halogen-related toxicity.
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